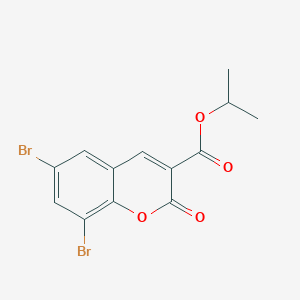

isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be represented by the InChI code: 1S/C10H4Br2O4/c11-5-1-4-2-6 (9 (13)14)10 (15)16-8 (4)7 (12)3-5/h1-3H, (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is solid . It has a molecular weight of 390.027. The compound should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate serves as a key intermediate in the synthesis of innovative compounds with potential biological activities. For instance, it has been used in the synthesis of coumarin derivatives containing the thiazolidin-4-one ring, demonstrating the versatility of this compound in creating biologically active molecules (Ramaganesh, Bodke, & Venkatesh, 2010).

Coordination Polymeric Networks

The structure of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate facilitates the construction of lanthanide-organic frameworks. These frameworks, developed under hydrothermal conditions, highlight the compound's utility in creating complex coordination networks with potential applications in materials science and catalysis (Liu, Xiong, Zhang, Du, & Zhu, 2009).

Aromatic Cation Formation

This compound is also involved in reactions leading to the formation of aromatic oxocarbenium ions through oxidative carbon-hydrogen cleavage, showcasing its role in generating diverse molecular structures via bimolecular carbon-carbon bond-forming reactions (Clausen & Floreancig, 2012).

Functionalized Derivatives Synthesis

Moreover, isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is instrumental in producing highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. These compounds have a broad spectrum of biological activity, underscoring the compound's significance in medicinal chemistry (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).

Antiproliferative Potential

The derivative's potential in cancer research is highlighted by studies on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, showing significant antiproliferative activity against human non-small cell lung cancer cell lines. This demonstrates the compound's relevance in developing new anticancer agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).

Safety And Hazards

The safety information for isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Direcciones Futuras

While specific future directions for research on isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate are not available in the search results, it’s worth noting that compounds like this one are often subjects of research due to their potential applications in various fields, including medicine and materials science. For instance, a study on halogenated coumarin derivatives found that certain compounds exhibited significant antiproliferative effects in thyroid cancer-derived cells . This suggests potential future research directions in exploring the anticancer properties of similar compounds.

Propiedades

IUPAC Name |

propan-2-yl 6,8-dibromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O4/c1-6(2)18-12(16)9-4-7-3-8(14)5-10(15)11(7)19-13(9)17/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZPOYZOXYWHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)

![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)